Cas no 2323054-02-8 (5-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one)
![5-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one structure](https://ja.kuujia.com/images/noimg.png)
5-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one 化学的及び物理的性質
名前と識別子
-
- 5,7-dihydroxypyrazolo[1,5-a]pyrimidine
- SCHEMBL3798639
- 7-hydroxy-1H-pyrazolo[1,5-a]pyrimidin-5-one
- 5-Hydroxypyrazolo[1,5-a]pyrimidin-7(4H)-one
- DB-072315
- 2323054-02-8
- Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 7-hydroxy-
- 5-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one
- EN300-210707
- 57489-70-0
- 7-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one
- SCHEMBL31023
- 7-Hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one #
- MFCD21607093
- SY308197
- BDBM50016666
- AKOS022188872
- CHEMBL3276835
- AKOS006278521
- DTXSID50339675
- PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIOL
- CS-0080425
- Pyrazolo[1,5-a]pyrimidin-5(4H)-one,7-hydroxy-
- 7-Hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one
- 5-hydroxy-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
- 7-Hydroxypyrazolo[1,5-a]pyrimidin-5-one
- MFCD02091625
- G10432
-
- インチ: 1S/C6H5N3O2/c10-5-3-6(11)9-4(8-5)1-2-7-9/h1-3,11H,(H,8,10)
- InChIKey: SLHCRNWCKCTZMF-UHFFFAOYSA-N
- ほほえんだ: OC1=CC(NC2=CC=NN21)=O
計算された属性
- せいみつぶんしりょう: 151.038176411Da
- どういたいしつりょう: 151.038176411Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 67.2Ų
5-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01VXD4-10g |
5-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one |
2323054-02-8 | 95% | 10g |
$414.00 | 2024-05-24 | |
1PlusChem | 1P01VXD4-2g |
5-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one |
2323054-02-8 | 95% | 2g |
$170.00 | 2024-05-24 | |
1PlusChem | 1P01VXD4-5g |
5-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one |
2323054-02-8 | 95% | 5g |
$270.00 | 2024-05-24 |
5-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
5-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-oneに関する追加情報
Comprehensive Analysis of 5-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one (CAS No. 2323054-02-8): Properties, Applications, and Research Insights
The compound 5-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one (CAS No. 2323054-02-8) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural framework. This pyrazolo-pyrimidine derivative is characterized by a fused bicyclic system, combining pyrazole and pyrimidine rings, which are known for their diverse biological activities. Researchers are particularly interested in its potential as a scaffold for drug discovery, given its similarity to purine bases like adenine and guanine, which are fundamental to DNA and RNA synthesis.
In recent years, the demand for heterocyclic compounds in medicinal chemistry has surged, driven by their versatility in targeting enzymes and receptors. 5-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one is no exception, with studies exploring its role as a precursor for kinase inhibitors and anti-inflammatory agents. Its hydroxyl group at the 5-position and ketone functionality at the 7-position offer sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry. This adaptability aligns with the growing trend of fragment-based drug design, where small molecular fragments are optimized to enhance binding affinity and selectivity.
The compound's physicochemical properties, such as solubility, stability, and hydrogen-bonding capacity, are critical for its application in drug formulation. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize CAS No. 2323054-02-8, ensuring purity and consistency for research purposes. Furthermore, computational modeling studies have predicted its potential interactions with biological targets, such as protein kinases and G-protein-coupled receptors, which are hotspots in cancer therapy and neurological disorder research.
Beyond pharmaceuticals, 5-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one has found niche applications in material science, particularly in the development of fluorescent probes and organic semiconductors. Its conjugated π-electron system enables tunable optical properties, making it a candidate for bioimaging and sensor technologies. This multidisciplinary relevance underscores the compound's importance in both academic and industrial settings.
As the scientific community continues to explore pyrazolo-pyrimidine derivatives, questions about their synthetic routes, toxicity profiles, and scalability remain frequently searched topics in academic databases and AI-driven research tools. Innovations in green chemistry and catalytic methods are also shaping the future production of this compound, addressing environmental concerns while maintaining efficiency. For researchers, staying updated on the latest publications and patent filings related to CAS No. 2323054-02-8 is essential to leverage its full potential.
In summary, 5-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one represents a promising avenue for advancing drug discovery and functional materials. Its structural elegance and functional diversity make it a subject of ongoing investigation, with future studies likely to uncover novel applications in precision medicine and nanotechnology. By integrating cutting-edge analytical and computational tools, scientists can further elucidate its mechanisms and expand its utility across multiple domains.
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